molecular formula C21H19N3 B12942785 N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline CAS No. 110408-35-0

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline

Cat. No.: B12942785
CAS No.: 110408-35-0
M. Wt: 313.4 g/mol
InChI Key: GULACLONQOJLRR-UHFFFAOYSA-N
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Description

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is a complex organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline typically involves multi-step organic reactions. One common method involves the condensation of aniline derivatives with phenylhydrazine, followed by cyclization to form the indazole core. The ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or reduced aromatic rings.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets. The indazole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-indazole: Shares the indazole core but lacks the ethyl and aniline substituents.

    4-(1-Phenyl-1H-indazol-3-yl)aniline: Similar structure but without the ethyl group.

    N-Ethyl-1-phenyl-1H-indazole: Similar but lacks the aniline substituent.

Uniqueness

N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is unique due to the combination of the indazole core with both ethyl and aniline substituents. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

110408-35-0

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

N-ethyl-4-(1-phenylindazol-3-yl)aniline

InChI

InChI=1S/C21H19N3/c1-2-22-17-14-12-16(13-15-17)21-19-10-6-7-11-20(19)24(23-21)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3

InChI Key

GULACLONQOJLRR-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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